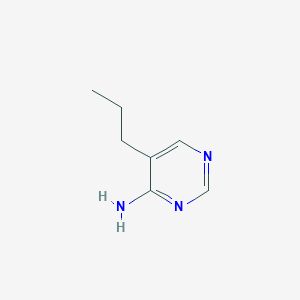

5-Propylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Propylpyrimidin-4-amine is a pyrimidine derivative characterized by a propyl group at the 5-position and an amine group at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds widely studied for their biological activities, including antimicrobial, anticancer, and immunomodulatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-propyl-1,3-diaminopropane with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors can be employed to produce the compound on a larger scale with better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 5-Propylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed:

Oxidation: Nitroso-5-propylpyrimidin-4-amine, Nitro-5-propylpyrimidin-4-amine.

Reduction: this compound derivatives with reduced functional groups.

Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

5-Propylpyrimidin-4-amine and its derivatives have been investigated for their pharmacological properties, particularly in the context of anti-inflammatory, anti-cancer, and antiviral activities.

1.1 Anti-inflammatory Activity

Research has shown that pyrimidine derivatives can inhibit nitric oxide production in immune cells, which is a key factor in inflammation. A study demonstrated that various 5-substituted pyrimidines, including this compound, exhibited significant inhibition of nitric oxide production in mouse peritoneal cells, indicating their potential as anti-inflammatory agents .

1.2 Anticancer Properties

Pyrimidine compounds have been explored as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression. Compounds structurally related to this compound have shown nanomolar inhibition against CDK9, suggesting strong potential as therapeutic agents in cancer treatment .

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | CDK9 | <50 | Inhibition of cancer cell proliferation |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | NO production | 2 | Strong anti-inflammatory effect |

Antiviral Activity

The antiviral potential of pyrimidine derivatives has been documented in several studies. For instance, certain derivatives have shown efficacy against HIV and influenza viruses. The modifications at the 5-position of the pyrimidine ring are believed to enhance their biological activity against viral pathogens .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways associated with disease processes:

3.1 Nitric Oxide Synthase Inhibition

The ability of this compound to inhibit nitric oxide synthase (NOS) suggests its role in modulating immune responses and inflammation. This inhibition is dose-dependent, with significant effects observed at low concentrations .

3.2 CDK Inhibition

The interaction with CDKs interferes with the cell cycle, leading to reduced proliferation of cancer cells. The structural characteristics of pyrimidines allow for effective binding to the ATP-binding sites of these kinases .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

Case Study 1: Anti-inflammatory Effects

In a controlled study, mice treated with a formulation containing this compound showed a marked reduction in paw edema compared to controls, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Cancer Cell Proliferation

A series of experiments involving human cancer cell lines revealed that treatment with this compound resulted in significant apoptosis and cell cycle arrest, supporting its development as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 5-Propylpyrimidin-4-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Modifications and Substituent Effects

Pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : Propyl and alkyl groups increase hydrophobicity compared to halogenated or aryl-substituted derivatives. For example, 5-(4-Chlorophenyl)pyrimidin-4-amine (logP ~2.5) is less lipophilic than this compound (estimated logP ~1.8) due to chlorine's electron-withdrawing effects .

- Melting Points: Derivatives with rigid substituents (e.g., 5-[(4-Fluoroanilino)methyl]-...) exhibit higher melting points (>200°C) due to crystal packing via H-bonding and π-π interactions. In contrast, alkyl-substituted analogs like this compound likely have lower melting points (~100–150°C) .

Crystal Structure and Stability

- Intramolecular Interactions: 5-[(4-Fluoroanilino)methyl]-... forms intramolecular N–H⋯N bonds (2.982 Å), stabilizing its conformation. Propyl-substituted analogs likely lack such interactions, reducing crystallinity .

- Intermolecular Packing : Halogenated derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) form 2D networks via N–H⋯N and π–π stacking, enhancing thermal stability. Propyl groups may promote disordered packing, reducing melting points .

Biological Activity

5-Propylpyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The presence of the propyl group at the 5-position contributes to its unique biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can further modify its biological activity.

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their activity. It may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways relevant to disease processes.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. In studies assessing various pyrimidine derivatives against microbial strains such as E. coli, S. aureus, and C. albicans, certain compounds demonstrated notable minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 32 | 64 |

| S. aureus | 16 | 32 | |

| C. albicans | 64 | 128 |

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies where it was tested against various cancer cell lines. For instance, in vitro assays demonstrated that certain pyrimidine derivatives exhibited IC50 values lower than those of established chemotherapeutic agents like etoposide, indicating their potential as effective anticancer agents .

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SiHa | 15 |

| A549 | 10 | |

| MCF-7 | 12 |

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives for their anticancer properties. In this study, compounds were tested against multiple cancer cell lines using the MTT assay to assess cell viability post-treatment. The results indicated that specific modifications at the pyrimidine ring significantly enhanced cytotoxicity compared to standard treatments .

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

5-propylpyrimidin-4-amine |

InChI |

InChI=1S/C7H11N3/c1-2-3-6-4-9-5-10-7(6)8/h4-5H,2-3H2,1H3,(H2,8,9,10) |

InChI Key |

VYWYWSXYCPVETP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=CN=C1N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.